molecular formula C9H10N2O3 B015441 N-(4-Methyl-3-nitrophenyl)acetamide CAS No. 2719-14-4

N-(4-Methyl-3-nitrophenyl)acetamide

Cat. No. B015441
CAS RN: 2719-14-4
M. Wt: 194.19 g/mol
InChI Key: XYTSBFSNPUGBIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Methyl-3-nitrophenyl)acetamide and related compounds typically involves nitration reactions, where a nitro group is introduced into the aromatic ring, followed by acetylation, where an acetamide group is attached to the aromatic ring. For instance, a study on the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration, demonstrating the steps and conditions necessary for attaching functional groups to aromatic compounds (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure analysis of N-(4-Methyl-3-nitrophenyl)acetamide-like compounds often involves examining the conformation and geometric parameters of the molecule. Studies on similar compounds have shown that substitutions on the phenyl ring, such as methyl or nitro groups, can significantly impact the molecular geometry and the orientation of functional groups (B. Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving N-(4-Methyl-3-nitrophenyl)acetamide and similar compounds can include interactions with solvents and other chemicals that highlight their reactive properties. For example, studies have explored the solvatochromism of related heteroaromatic compounds, revealing how their chemical behavior changes in different solvents and under varying conditions (I. G. Krivoruchka et al., 2004).

Physical Properties Analysis

The physical properties of compounds like N-(4-Methyl-3-nitrophenyl)acetamide are crucial for understanding their behavior in different environments. These properties can include melting points, solubility, and crystalline structure, which are influenced by the molecular structure and functional groups present in the compound.

Chemical Properties Analysis

The chemical properties of N-(4-Methyl-3-nitrophenyl)acetamide and related compounds encompass their reactivity, stability, and interactions with other chemical entities. This includes their ability to form complexes with solvents, participate in hydrogen bonding, and undergo reactions such as hydrogenation or carbonylation. For instance, the reductive carbonylation of nitrobenzene to form related acetamides highlights the influence of catalysts and solvents on the selectivity and efficiency of chemical reactions (A. Vavasori et al., 2023).

Scientific Research Applications

  • Thermophysical Property Data Analysis

    • Field : Physical Chemistry
    • Application : The compound is used in the analysis of thermophysical property data .
    • Method : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The analysis provides critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, density, enthalpy of phase transition, heat capacity at constant pressure, viscosity, and thermal conductivity .
  • Nonlinear Optical Properties Analysis

    • Field : Quantum Chemistry
    • Application : The compound is used in the analysis of microscopic nonlinear optical properties .
    • Method : The first-order hyperpolarizability (β) was evaluated by using the density functional theory (DFT) quantum chemical calculations at B3LYP .
    • Results : The results of this analysis are not provided in the source .

Safety And Hazards

While specific safety and hazard information for N-(4-Methyl-3-nitrophenyl)acetamide is not readily available, general precautions should be taken while handling it. This includes avoiding dust formation, breathing vapors, mist, or gas, and avoiding contact with skin and eyes5.


Future Directions

The future directions for N-(4-Methyl-3-nitrophenyl)acetamide are not explicitly mentioned in the available literature. However, given its structural similarity to other nitrophenylacetamides, it may have potential applications in various fields, including medicinal chemistry and materials science1.


properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-3-4-8(10-7(2)12)5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTSBFSNPUGBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181656
Record name N-(4-Methyl-3-nitrophenyl)acetamide
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methyl-3-nitrophenyl)acetamide

CAS RN

2719-14-4
Record name N-(4-Methyl-3-nitrophenyl)acetamide
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Record name N-(4-Methyl-3-nitrophenyl)acetamide
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Record name N-(4-Methyl-3-nitrophenyl)acetamide
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Record name N-(4-methyl-3-nitrophenyl)acetamide
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Record name N-(4-METHYL-3-NITROPHENYL)ACETAMIDE
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Synthesis routes and methods

Procedure details

A solution of 4-methyl-3-nitroaniline (3.60 g, 23.7 mmol) in acetic anhydride (28 mL) was allowed to stir at room temperature. After 16 h, the reaction mixture was concentrated in vacuo, diluted with ethyl acetate (25 mL), washed with saturated sodium bicarbonate (2×50 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to give 4.20 g (Y: 99%) of the title compound; 1H-NMR (CDCl3): δ8.10 (d, J=1.7 Hz, 1H), 7.75 (dd, J=8.5, 1.7 Hz, 1H), 7.38 (bs, 1H), 7.29 (d, J=8.5 Hz, 1H), 2.56 (s, 3H), 2.21 (s, 3H); MS (DCI) m/e: 195 (MH+).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GC Miller, DG Crosby - Journal of Agricultural and Food …, 1978 - ACS Publications
Aqueous solutions of the plant growth regulator Sustar were unstable in sunlight. Sustar (pK= 4.5) exists largely in ionized form in typical environmental solutions, and itssunlight …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
KW Wurm, FM Bartz, L Schulig, A Bodtke… - ACS …, 2022 - ACS Publications
The potassium channel opening drugs flupirtine and retigabine have been withdrawn from the market due to occasional drug-induced liver injury (DILI) and tissue discoloration, …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
M Hrast, M Jukič, D Patin, J Tod… - Chemical Biology & …, 2018 - Wiley Online Library
In the context of antibacterial drug discovery resurgence, novel therapeutic targets and new compounds with alternative mechanisms of action are of paramount importance. We focused …
L Zhao, Y Li, Y Wang, Z Qiao, Z Miao… - Journal of Medicinal …, 2019 - ACS Publications
Diabetic retinopathy (DR) is a major cause of blindness, and there is a lack of effective treatment at present. Rho-associated coiled-coil containing serine/threonine protein kinases (…
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
JE Woodrow, DG Crosby, T Mast… - Journal of Agricultural …, 1978 - ACS Publications
Sacramento, Calif.), Treflan EC (44.5% trifluralin; Elanco Products Co., Indianapolis, Ind.), and lindane (20% w/w; Cooke Laboratory Products, Pico Rivera, Calif.) were obtained from …
Number of citations: 78 0-pubs-acs-org.brum.beds.ac.uk
G Meng, ML Zheng, AQ Zheng, M Wang, J Shi - Chinese Chemical Letters, 2014 - Elsevier
Thiourea nitrate (TN) was easily prepared from thiourea and nitric acid to explore its use as a new nitration reagent. Nitrations of various aromatic compounds utilizing TN in …
GC Miller - 1977 - University of California, Davis.
Number of citations: 1

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